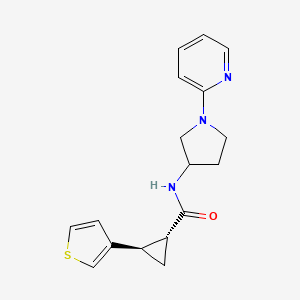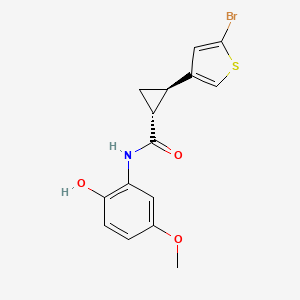![molecular formula C19H18F3NO3S B7342347 (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide](/img/structure/B7342347.png)
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and belongs to the class of sulfonyl cyclopentane carboxamides. In
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide involves the inhibition of specific signaling pathways that are critical for the growth and survival of cancer cells. TAK-659 targets the B-cell receptor (BCR) pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 also inhibits the NF-κB pathway, which is involved in the regulation of various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, recent studies have shown that TAK-659 has potent anti-tumor activity against various types of cancer. TAK-659 has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the B-cell receptor (BCR) and NF-κB pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide in lab experiments is its potent anti-tumor activity against various types of cancer. TAK-659 has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the B-cell receptor (BCR) and NF-κB pathways. However, one of the limitations of using TAK-659 in lab experiments is its complex synthesis method, which requires several steps and specialized equipment.
Direcciones Futuras
There are several future directions for the research and development of (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide. One of the most significant future directions is the development of TAK-659 as a potential therapeutic agent for the treatment of various types of cancer. Further studies are needed to determine the efficacy and safety of TAK-659 in clinical trials. Another future direction is the exploration of the potential applications of TAK-659 in other fields of scientific research, such as immunology and inflammation. Finally, more research is needed to understand the biochemical and physiological effects of TAK-659 and its mechanism of action.
Métodos De Síntesis
The synthesis of (1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 3-phenylcyclopentane-1-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(trifluoromethyl)aniline to form the amide intermediate. Finally, the amide intermediate is treated with (1R,3R)-1-amino-3-methylcyclopentane to obtain the desired product.
Aplicaciones Científicas De Investigación
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of oncology. Recent studies have shown that TAK-659 has potent anti-tumor activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways, such as the B-cell receptor (BCR) and NF-κB pathways.
Propiedades
IUPAC Name |
(1R,3R)-3-phenyl-N-[2-(trifluoromethyl)phenyl]sulfonylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-5-9-17(16)27(25,26)23-18(24)15-11-10-14(12-15)13-6-2-1-3-7-13/h1-9,14-15H,10-12H2,(H,23,24)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMFJZNQICIVAZ-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CC=CC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342264.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetonitrile](/img/structure/B7342268.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342272.png)

![(2S,3R)-4-ethyl-3-(1-methylimidazol-2-yl)-N-[(4-methylsulfanyloxan-4-yl)methyl]-5-oxomorpholine-2-carboxamide](/img/structure/B7342284.png)
![1-[(1R,2S)-2-ethoxy-2-methylcyclopropyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7342300.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanone](/img/structure/B7342301.png)
![(2S,5R)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-5-(morpholine-4-carbonyl)oxolane-2-carboxamide](/img/structure/B7342316.png)

![2-[(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7342328.png)

![1-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-[2-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B7342345.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[4-(methoxymethyl)-1,3-thiazol-2-yl]urea](/img/structure/B7342370.png)
![(1R,2R)-N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342376.png)